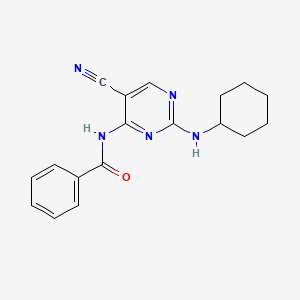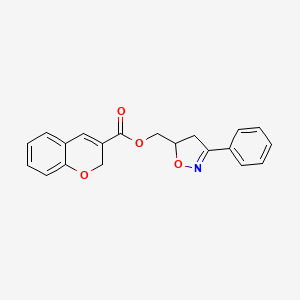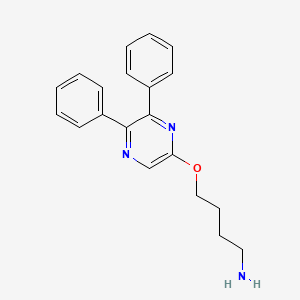
2,2,4-Trichloro-1,3-cyclopentenedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,4-trichlorocyclopent-4-ene-1,3-dione is a chemical compound with the molecular formula C₅HCl₃O₂ and a molecular weight of 199.419 g/mol . It is known for its unique structure, which includes three chlorine atoms attached to a cyclopentene ring with two ketone groups. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4-trichlorocyclopent-4-ene-1,3-dione typically involves the chlorination of cyclopentadiene followed by oxidation. One common method includes the reaction of cyclopentadiene with chlorine gas in the presence of a catalyst, such as iron(III) chloride, to form 2,2,4-trichlorocyclopent-4-ene. This intermediate is then oxidized using an oxidizing agent like potassium permanganate to yield 2,2,4-trichlorocyclopent-4-ene-1,3-dione .
Industrial Production Methods
Industrial production of 2,2,4-trichlorocyclopent-4-ene-1,3-dione follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced separation techniques, such as distillation and crystallization, are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2,2,4-trichlorocyclopent-4-ene-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex chlorinated derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully dechlorinated products.
Substitution: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various chlorinated cyclopentene derivatives, dechlorinated cyclopentene compounds, and substituted cyclopentene derivatives .
Scientific Research Applications
2,2,4-trichlorocyclopent-4-ene-1,3-dione has several applications in scientific research:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2,2,4-trichlorocyclopent-4-ene-1,3-dione involves its interaction with molecular targets through its reactive chlorine atoms and ketone groups. These functional groups can form covalent bonds with nucleophilic sites on biomolecules, leading to various biochemical effects. The compound can also participate in redox reactions, influencing cellular oxidative stress pathways .
Comparison with Similar Compounds
Similar Compounds
- 2,2,3-trichlorocyclopent-4-ene-1,3-dione
- 2,4,5-trichlorocyclopent-4-ene-1,3-dione
- 2,4-dichloro-5-(2,4,6-trimethoxyphenyl)cyclopent-4-ene-1,3-dione
Uniqueness
2,2,4-trichlorocyclopent-4-ene-1,3-dione is unique due to its specific arrangement of chlorine atoms and ketone groups, which confer distinct reactivity and properties.
Properties
CAS No. |
88552-47-0 |
|---|---|
Molecular Formula |
C5HCl3O2 |
Molecular Weight |
199.41 g/mol |
IUPAC Name |
2,2,4-trichlorocyclopent-4-ene-1,3-dione |
InChI |
InChI=1S/C5HCl3O2/c6-2-1-3(9)5(7,8)4(2)10/h1H |
InChI Key |
HJGISOWGZTZMOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)C(C1=O)(Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 1-(1-([1,1'-bi(cyclopropan)]-1-yl)piperidin-4-yl)-1H-pyrazole-4-carboxylate](/img/structure/B12943724.png)


![5-Benzylidene-3-phenylimidazo[2,1-b]thiazol-6(5H)-one](/img/structure/B12943748.png)






![tert-Butyl 2-(aminomethyl)-4,6-dihydro-5H-pyrrolo[3,4-d]thiazole-5-carboxylate](/img/structure/B12943787.png)


